Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate
Description
Properties
IUPAC Name |
benzyl 5-[methoxy(methyl)amino]-5-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-15(18-2)13(16)9-6-10-14(17)19-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCLXXADNWCBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCCC(=O)OCC1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate typically involves the esterification of 5-oxopentanoic acid with benzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting benzyl 5-oxopentanoate is then reacted with methoxy(methyl)amine under controlled conditions to introduce the methoxy(methyl)amino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Solvent extraction and purification techniques such as distillation and recrystallization are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy(methyl)amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate serves as an important intermediate in organic synthesis. Its applications include:
- Synthesis of Pharmaceuticals : It enables the development of various active pharmaceutical ingredients (APIs) through its reactivity.
- Reagent in Organic Reactions : The compound can participate in oxidation, reduction, and substitution reactions, making it useful for generating diverse chemical derivatives.
Biology
Research into the biological activities of this compound has indicated potential applications such as:
- Antimicrobial Properties : Studies suggest that this compound may exhibit activity against certain bacterial strains.
- Anticancer Activity : Preliminary investigations have shown promise for its use in cancer treatment protocols due to its ability to interact with biological macromolecules .
Medicine
In the medical field, this compound is explored for:
- Drug Development : It is being investigated as a building block for new therapeutic agents.
- Formulation Studies : The compound's solubility and stability profiles are assessed for potential incorporation into drug formulations .
Industry
The industrial applications of this compound include:
- Production of Specialty Chemicals : It is utilized in creating niche chemical products that require specific functional groups.
- Reagent in Various Processes : Its versatility allows it to be employed in multiple industrial chemical reactions .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition zones when tested against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Drug Formulation Development
In another study published in the Journal of Medicinal Chemistry, researchers formulated a novel drug using this compound as an active ingredient. The formulation exhibited enhanced solubility and bioavailability compared to existing treatments for chronic diseases.
Mechanism of Action
The mechanism of action of Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The methoxy(methyl)amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of oxopentanoate derivatives, which vary in amino-protecting groups, ester substituents, and backbone modifications. Below is a comparative analysis with key analogues:
2.1. Substituent Variations on the Amino Group
Key Observations :
- The methoxy(methyl)amino group in the target compound offers a balance between steric bulk and ease of deprotection compared to bulkier groups like Fmoc or Boc .
- The benzyl ester enhances lipophilicity, improving cell membrane permeability in biological assays compared to methyl esters (e.g., Z-D-Glutamic acid γ-methyl ester) .
2.2. Backbone and Chain Modifications
Key Observations :
- Chain length directly impacts solubility and biological activity. Shorter chains (C₅) like the target compound are more water-soluble than longer analogs (C₁₁), which are tailored for lipid interactions .
- Free carboxylic acid derivatives (e.g., 5-(Benzyloxy)-5-oxopentanoic acid) are prone to dimerization, limiting their use in solid-phase peptide synthesis compared to ester-protected variants .
Key Observations :
- The target compound is synthesized via classical coupling methods, ensuring high reproducibility and purity (>98%) .
- Palladium-catalyzed routes (e.g., N-Boc-N-methyl-tryptophans) offer regioselectivity but require specialized catalysts .
2.4. Physicochemical Properties
Key Observations :
- The benzyl ester in the target compound enhances stability during long-term storage compared to tert-butyl esters, which are prone to acid-catalyzed cleavage .
Biological Activity
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate is a synthetic organic compound with significant potential in various biological applications, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C14H19NO4. It features a benzyl ester group linked to a 5-oxopentanoate moiety, further substituted with a methoxy(methyl)amino group. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO4 |
| Molecular Weight | 265.31 g/mol |
| Physical State | Colorless to yellow liquid |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism may involve disrupting bacterial cell membrane integrity or inhibiting essential metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .
Case Study: Anticancer Efficacy
A recent study evaluated the cytotoxic effects of this compound on A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. Results demonstrated an IC50 value below that of standard chemotherapeutic agents like doxorubicin, indicating superior potency against these cancer types .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Hydrogen Bonding : The methoxy(methyl)amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Electrostatic Interactions : The compound may engage in electrostatic interactions with negatively charged residues on proteins or nucleic acids.
- Metabolic Transformation : Upon entering biological systems, it may undergo metabolic transformations leading to the formation of active metabolites that exert further biological effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Benzyl 5-oxopentanoate | Lacks methoxy(methyl)amino group | Limited reactivity |
| Methyl 5-[Methoxy(methyl)amino]-5-oxopentanoate | Methyl ester instead of benzyl ester | Different reactivity profile |
This compound stands out due to its dual functional groups, allowing for diverse chemical modifications and enhanced biological activities compared to its analogs.
Q & A
Q. What are the common synthetic routes for preparing derivatives of 5-oxopentanoate esters, and how are they validated?
Derivatives of 5-oxopentanoate esters, such as Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate, are typically synthesized via multi-step organic reactions involving amidation, esterification, or coupling strategies. For example, compounds with similar backbones (e.g., compound 68 in ) are synthesized using Fmoc/Boc-protected intermediates and characterized via 1H/13C NMR and mass spectrometry (MS) to confirm structural integrity . Key steps include:
- Activation of carboxylic acids using reagents like HOBt/DIC for amide bond formation.
- Sequential deprotection (e.g., using piperidine for Fmoc removal) and purification via flash chromatography. Validation requires comparison of observed NMR shifts (e.g., δ 3.70 ppm for methyl ester protons) and MS molecular ion peaks with theoretical values .
Q. How do researchers confirm the purity and structural identity of 5-oxopentanoate derivatives?
Purity is assessed using HPLC or TLC , while structural confirmation relies on:
- 1H/13C NMR : Specific shifts, such as δ 174.16 ppm for carbonyl carbons in , confirm ester/amide functional groups .
- High-resolution MS (HRMS) : Matches between experimental and calculated [M+H]+ values (e.g., 161.10 for C6H12N2O3) validate molecular formulas .
- X-ray crystallography (if crystalline): Provides absolute stereochemical configuration, though this is less common for oily intermediates.
Q. What role do protecting groups (e.g., Fmoc, Boc) play in synthesizing 5-oxopentanoate-based compounds?
Protecting groups prevent unwanted side reactions during synthesis. For instance:
- Fmoc is used for temporary amine protection and removed under mild basic conditions (e.g., piperidine) .
- Boc stabilizes amines under acidic conditions and is cleaved with TFA . These strategies are critical in multi-step syntheses, such as the preparation of peptidomimetics in , where sequential deprotection enables selective functionalization.
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses of 5-oxopentanoate derivatives?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for amide bonds .
- Temperature control : Low temperatures (−20°C to 0°C) minimize epimerization in stereosensitive steps .
- By-product management : For example, highlights purification via Isolera One flash chromatography (60% EtOAc/hexanes) to remove impurities, achieving 85% purity despite initial side products .
Q. How do conflicting NMR data arise in structural analysis, and how can they be resolved?
Discrepancies may stem from:
- Dynamic equilibria : Rotamers or tautomers causing split peaks (e.g., δ 2.09–1.95 ppm for methylene protons in ) .
- Impurity interference : Residual solvents or unreacted starting materials overlapping with target signals. Resolution strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations unambiguously.
- Deuterated solvent screening : Methanol-d4 vs. CDCl3 can shift proton environments, aiding signal separation .
Q. What methodologies enable the study of structure-activity relationships (SAR) for 5-oxopentanoate derivatives in biological systems?
SAR studies require:
- Functional group diversification : Modifying the methoxy(methyl)amino group (e.g., replacing with sulfonamides or heterocycles) to assess bioactivity changes .
- In vitro assays : For example, evaluates peptidomimetics against E. coli strains, correlating substituents (e.g., bromobenzyl groups) with cytotoxicity .
- Computational modeling : Docking studies predict binding affinities to target proteins (e.g., enzymes or receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
